3-(2-Fluorophenyl)-1,2,4-oxadiazole-5-carboxaldehyde
Description
3-(2-Fluorophenyl)-1,2,4-oxadiazole-5-carboxaldehyde is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at position 3 with a 2-fluorophenyl group and at position 5 with a carboxaldehyde functional group. The oxadiazole ring is known for its electron-deficient nature, making it a versatile scaffold in medicinal chemistry and materials science. The ortho-fluorine substituent on the phenyl ring introduces steric and electronic effects that influence reactivity, solubility, and biological interactions .
Properties
IUPAC Name |
3-(2-fluorophenyl)-1,2,4-oxadiazole-5-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5FN2O2/c10-7-4-2-1-3-6(7)9-11-8(5-13)14-12-9/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKYXIIXBSQTLFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=N2)C=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801217763 | |
| Record name | 3-(2-Fluorophenyl)-1,2,4-oxadiazole-5-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801217763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944901-96-6 | |
| Record name | 3-(2-Fluorophenyl)-1,2,4-oxadiazole-5-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=944901-96-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2-Fluorophenyl)-1,2,4-oxadiazole-5-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801217763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Fluorophenyl)-1,2,4-oxadiazole-5-carboxaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-fluorobenzohydrazide with glyoxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the oxadiazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions: 3-(2-Fluorophenyl)-1,2,4-oxadiazole-5-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products:
Oxidation: 3-(2-Fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid.
Reduction: 3-(2-Fluorophenyl)-1,2,4-oxadiazole-5-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-Fluorophenyl)-1,2,4-oxadiazole-5-carboxaldehyde has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders and cancer.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Materials Science: It is explored for its potential use in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism by which 3-(2-Fluorophenyl)-1,2,4-oxadiazole-5-carboxaldehyde exerts its effects is primarily through its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to therapeutic effects. The fluorine atom enhances its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Halogen Substituents
- 3-(4-Chlorophenyl)-1,2,4-oxadiazole-5-carboxaldehyde (CAS 73217-76-2): Replacing fluorine with chlorine at the para position increases molecular weight (208.6 g/mol vs. ~192.15 g/mol for the target compound) and enhances lipophilicity. Application: Chlorinated derivatives are often explored for antimicrobial activity due to increased membrane permeability .
Trifluoromethyl and Electron-Withdrawing Groups
- 3-(4-(Trifluoromethyl)phenyl)-1,2,4-oxadiazole-5-carboxylic Acid (CAS 478030-57-8):
Functional Group Variations at Position 5
Carboxylic Acid Derivatives
Ester Derivatives
Sulfonylmethyl and Propionic Acid Derivatives
- 3-[(4-Chlorophenylsulfonyl)methyl]-1,2,4-oxadiazole-5-carboxylic Acid Ethyl Ester: Sulfonyl groups introduce hydrogen-bonding capabilities, as seen in antihypertensive activity (e.g., compound 3f in ).
Physicochemical Properties
| Compound | Molecular Formula | Molar Mass (g/mol) | Functional Group | Notable Properties |
|---|---|---|---|---|
| 3-(2-Fluorophenyl)-1,2,4-oxadiazole-5-carboxaldehyde | C₉H₅FN₂O₂ | 192.15 | Carboxaldehyde | High reactivity, moderate solubility |
| 3-(4-Chlorophenyl)-1,2,4-oxadiazole-5-carboxaldehyde | C₉H₅ClN₂O₂ | 208.6 | Carboxaldehyde | Increased lipophilicity |
| 3-Phenyl-1,2,4-oxadiazole-5-carboxylic Acid | C₈H₅N₂O₃ | 177.14 | Carboxylic Acid | Water-soluble, acidic |
| Ethyl 3-(2-Fluorophenyl)-1,2,4-oxadiazole-5-carboxylate | C₁₁H₉FN₂O₃ | 236.20 | Ester | Bioavailable, prodrug candidate |
Biological Activity
3-(2-Fluorophenyl)-1,2,4-oxadiazole-5-carboxaldehyde (CAS No. 944901-96-6) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a 1,2,4-oxadiazole ring substituted with a 2-fluorophenyl group and a formyl group at the 5-position. The unique structural characteristics of this compound make it a subject of interest in various biological studies, particularly in the fields of cancer research and enzyme inhibition.
- Molecular Formula : C9H5FN2O2
- Molecular Weight : 192.14 g/mol
- Structure : The presence of the fluorine atom in the phenyl group enhances the compound's lipophilicity and metabolic stability, which can influence its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The fluorine atom is known to enhance binding affinity and selectivity towards these targets. This compound may act as an inhibitor for certain enzymes involved in metabolic pathways or as a modulator for receptor activity.
Anticancer Activity
Research indicates that derivatives of oxadiazoles possess significant anticancer properties. A study screened various oxadiazole compounds for their efficacy against multiple cancer cell lines, demonstrating that compounds with similar structures to this compound exhibited potent antiproliferative effects:
| Compound | Cell Line | IC50 (µM) | % Inhibition |
|---|---|---|---|
| Compound A | MDA-MB-468 (Breast) | 0.67 | 90.47% |
| Compound B | HCT-116 (Colon) | 0.80 | 81.58% |
| Compound C | PC-3 (Prostate) | 0.87 | 84.32% |
These findings suggest that the oxadiazole framework can be optimized for enhanced anticancer activity through structural modifications .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes such as alkaline phosphatase (ALP). Studies have shown that certain derivatives exhibit promising inhibitory activity:
| Compound | Enzyme Target | IC50 (µM) |
|---|---|---|
| Compound D | ALP | 0.420 ± 0.012 |
| Standard Drug | ALP | 2.80 |
The binding affinity of these compounds was confirmed through molecular docking studies, indicating that modifications to the oxadiazole ring can lead to increased potency against enzyme targets .
Case Studies
- Anticancer Screening : A series of oxadiazole derivatives were tested against a panel of cancer cell lines by the National Cancer Institute (NCI). Among these, compounds with structural similarities to this compound showed significant growth inhibition rates across various cancer types including CNS and breast cancers .
- Mechanism-Based Approaches : Research highlighted the importance of understanding the mechanism by which oxadiazole derivatives exert their effects on cancer cells, focusing on apoptosis induction and cell cycle arrest as potential pathways influenced by these compounds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
